molecular formula C26H30F3NO4 B2877743 cyclohexyl(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 681154-24-5

cyclohexyl(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B2877743
CAS RN: 681154-24-5
M. Wt: 477.524
InChI Key: JHFIVIIIRDUOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “cyclohexyl(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds with different substituents linked to the 2-position of the 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-tetrahydroisoquinoline system have been synthesized .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Cyclohexenone and Cyclopentenone Derivatives : Research has explored the synthesis of cyclohexenone and cyclopentenone derivatives, including those related to the compound of interest, showcasing their potential in producing compounds with significant ABTS scavenging activities and antifungal properties against Fusarium graminearum and Calletotrichum musae (Jinhua Wang et al., 2015).

  • Novel Ring Expansion Reactions : Studies have demonstrated unusual reactions leading to the formation of hexahydroazocine cycles from piperidine β-acyl derivatives, indicating the compound's utility in exploring novel synthetic pathways (A. V. Malkova et al., 2016).

  • Oxidative Aromatization Techniques : Research into the oxidative aromatization of 2-acylcyclohexane-1,3-dione derivatives has provided insights into synthesizing ortho-hydroxyacetophenone derivatives, highlighting the compound's role in advancing oxidation methods (Jeong Mi Kim et al., 2003).

Photoreactivity and Applications

  • Photochemistry of Substituted Cyclohexadienones : Investigations into the photochemistry of substituted cyclohexadienones have led to the development of 2-cyclopentenone derivatives, showcasing the compound's potential in photochemical synthesis and the creation of novel chemical entities (Fang-Tsao Hong et al., 1998).

  • Photoactivation for Carboxylate Release : Studies have shown that amino-substituted benzoquinones can photocyclize upon visible light exposure, leading to the release of carboxylate and phenolate leaving groups. This research underscores the compound's applicability in photoreactive systems and light-activated chemical processes (Yugang Chen & M. Steinmetz, 2006).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for the development of new compounds with potential applications in various fields .

properties

IUPAC Name

cyclohexyl-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30F3NO4/c1-32-23-13-18-11-12-30(25(31)17-7-4-3-5-8-17)22(21(18)15-24(23)33-2)16-34-20-10-6-9-19(14-20)26(27,28)29/h6,9-10,13-15,17,22H,3-5,7-8,11-12,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFIVIIIRDUOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3CCCCC3)COC4=CC=CC(=C4)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.